
Monoethylglycinexylidide
Overview
Description
Monoethylglycinexylidide (MEGX) is the primary metabolite of the amide local anesthetic lidocaine, formed via oxidative N-deethylation mediated by the hepatic cytochrome P-450 system (CYP3A4 and CYP1A2) . This biotransformation occurs rapidly after intravenous lidocaine administration (1 mg/kg), with peak serum MEGX concentrations observed within 15 minutes in healthy individuals . MEGX is eliminated renally, and its formation kinetics directly reflect hepatic functional capacity, making it a critical biomarker for assessing liver viability .
Clinically, the MEGX test is a dynamic liver function test (LFT) that quantifies hepatic metabolic activity in real time. It has prognostic value in chronic liver disease (e.g., cirrhosis), liver transplantation, and critical care settings . For example, MEGX concentrations <25 ng/mL at 15 minutes post-lidocaine injection correlate with postoperative complications in cirrhotic patients, even in Child-Pugh class A cases . The test’s reliability is enhanced by fluorescence polarization immunoassay (FPIA), which demonstrates high sensitivity and specificity compared to HPLC .
Preparation Methods
Synthetic Routes and Reaction Conditions
MEGX (hydrochloride) is synthesized through the de-ethylation of lidocaine by the cytochrome P450 enzyme system, specifically CYP3A4. This metabolic process involves the removal of an ethyl group from the lidocaine molecule, resulting in the formation of MEGX (hydrochloride) .
Industrial Production Methods
Industrial production of MEGX (hydrochloride) typically involves the use of high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS-MS) for the determination and purification of the compound. The process includes deproteinization with acetonitrile, followed by solid-phase extraction using strong cation exchange cartridges .
Chemical Reactions Analysis
Types of Reactions
MEGX (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form glycine xylidide, an inactive metabolite.
Reduction: Reduction reactions are less common for MEGX (hydrochloride) due to its stable amide structure.
Substitution: The compound can undergo substitution reactions, particularly involving the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Glycine xylidide.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
MEGX (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of lidocaine and its metabolites.
Biology: Employed in studies to evaluate hepatic function and the metabolic capacity of the liver.
Medicine: Utilized in pharmacokinetic studies to assess the metabolism and clearance of lidocaine in patients.
Mechanism of Action
MEGX (hydrochloride) exerts its effects primarily by blocking sodium channels, similar to lidocaine. This inhibition of sodium channels decreases the rate of depolarization and conduction of nerve impulses, leading to its anesthetic and antiarrhythmic properties. The compound also interacts with glycine receptors, contributing to its analgesic effects .
Comparison with Similar Compounds
Structural and Metabolic Comparison
Table 1: Pharmacological and Clinical Profiles of MEGX and Related Compounds
Key Differentiators
MEGX vs. Lidocaine
- Metabolic Role : MEGX serves as a direct indicator of hepatic CYP450 activity, whereas lidocaine’s clearance depends on both hepatic and extrahepatic pathways .
- Pharmacological Activity: Lidocaine exerts potent sodium channel blockade, while MEGX has weaker local anesthetic effects but retains CNS toxicity at high concentrations .
- Clinical Utility: Lidocaine is used therapeutically, while MEGX is diagnostic. Postmortem MEGX levels >4.1 mcg/mL correlate with fatal lidocaine toxicity, highlighting its role in forensic toxicology .
MEGX vs. Prilocaine Metabolites
- Prilocaine’s metabolite o-toluidine causes methemoglobinemia, a toxicity absent in MEGX .
MEGX vs. Glycinexylidide (GX)
- GX, a secondary lidocaine metabolite, lacks well-defined clinical relevance. Its formation via amide hydrolysis is slower and less predictive of hepatic function compared to MEGX’s rapid CYP450-mediated synthesis .
Advantages Over Other Liver Function Tests
- Specificity : MEGX directly measures hepatic CYP450 activity, unlike indirect markers (e.g., bilirubin, albumin) .
- Prognostic Accuracy: MEGX outperforms Child-Turcotte-Pugh (CTP) and MELD scores in predicting survival in cirrhosis .
- Real-Time Monitoring : In liver transplant recipients, MEGX kinetics predict graft viability more reliably than static tests .
Biological Activity
Monoethylglycinexylidide (MEGX) is a significant metabolite of lidocaine, primarily formed in the liver through the action of cytochrome P450 enzymes. This compound has garnered attention for its biological activity, particularly in assessing liver function and its implications in clinical settings.
Metabolism and Formation
MEGX is produced via the N-deethylation of lidocaine, predominantly by the hepatic cytochrome P450 enzymes CYP2B1 and CYP2C11. Studies have shown that MEGX is the only significant metabolite detected following lidocaine administration in various animal models, including rats and guinea pigs. For instance, in a study involving female Sprague-Dawley rats, MEGX was found to constitute approximately 0.7% of the administered dose of lidocaine after 24 hours, highlighting its role in drug metabolism .
Table 1: Metabolite Concentrations in Urine Following Lidocaine Administration
Metabolite | Percentage of Administered Dose (%) |
---|---|
Lidocaine | 0.2 |
This compound | 0.7 |
Glycinexylidide | 2.1 |
3’-Hydroxylidocaine | 31.2 |
3’-Hydroxythis compound | 36.9 |
2,6-Xylidine | 1.5 |
4-Hydroxyxylidine | 12.4 |
Liver Function Assessment
MEGX has been proposed as a valuable marker for liver function assessment, particularly in patients with liver cirrhosis. Research indicates that measuring MEGX levels post-lidocaine administration can effectively stratify patients based on liver function severity as classified by the Child-Pugh score.
In a study involving 104 patients with cirrhosis and healthy volunteers, MEGX concentrations were significantly lower in patients with advanced liver disease compared to healthy individuals. At 60 minutes post-injection, healthy volunteers exhibited an average MEGX concentration of 131.2 ng/mL, while patients with Child-Pugh class C had only 17.3 ng/mL .
Table 2: MEGX Concentrations Based on Child-Pugh Classification
Group | MEGX Concentration (ng/mL) |
---|---|
Healthy Volunteers | 131.2 |
Child-Pugh Class A | 51.3 |
Child-Pugh Class B | 37.1 |
Child-Pugh Class C | 17.3 |
Case Studies and Research Findings
- Postmortem Analysis : A study examined MEGX concentrations in body fluids post-cardiopulmonary resuscitation (CPR). It was found that MEGX presence could indicate prior lidocaine administration under normal hepatic conditions, providing insights into patient viability during resuscitation efforts .
- Dynamic Liver Function Test : The MEGX test has been evaluated as a dynamic liver function test following lidocaine injection in various studies, demonstrating its potential utility in clinical settings for assessing liver health and function .
- Comparison with Conventional Tests : In research comparing MEGX to traditional liver function tests (LFTs), it was noted that while LFTs showed minor differences between healthy individuals and those with mild cirrhosis, MEGX levels were significantly distinct across all stages of cirrhosis, thus offering a more sensitive measure of hepatic function .
Q & A
Basic Research Questions
Q. How is MEGX formation used to assess hepatic function in clinical and experimental settings?
MEGX is generated via oxidative N-deethylation of lidocaine by hepatic cytochrome P-450 enzymes. Its serum concentration, measured 15 minutes post-lidocaine administration, correlates with liver dysfunction severity. Lower MEGX levels are observed in cirrhosis patients and liver donors with histological abnormalities, making it a sensitive prognostic marker for graft viability and hepatic reserve . Methodologically, fluorescence polarization immunoassay (FPIA) or high-performance liquid chromatography (HPLC) are employed, though FPIA requires validation against HPLC in icteric samples due to bilirubin interference .
Q. What analytical methods are commonly used for MEGX quantification, and what are their limitations?
- FPIA : Rapid and automated but susceptible to interference from bilirubin, leading to false "MX BLK" errors in icteric samples. Pretreatment with precipitation reagents (e.g., Abbott Digoxin II) can mitigate this but requires separate calibration curves, increasing costs .
- HPLC : Highly specific and interference-resistant but labor-intensive. Validations show poor correlation (r=0.51–0.57) between FPIA and HPLC in bilirubin-rich samples, necessitating method-specific adjustments .
Advanced Research Questions
Q. How can researchers address bilirubin interference in FPIA-based MEGX quantification?
Pretreatment with protein precipitation reagents (e.g., Digoxin II) removes bilirubin and proteins, improving FPIA accuracy. However, this modifies sample volume, requiring recalibration. A simplified protocol using the same calibration curve for pretreated and untreated samples reduces costs but must exclude residual interferents (e.g., mycophenolic acid, bile acids) via spiking studies . Validation against HPLC remains critical, as serial dilution with system buffer fails to resolve discrepancies (Syu=24.4–25.8 mg/L) .
Q. What experimental models are suitable for studying MEGX's role in hepatic hypoxia or metabolic dysfunction?
The isolated perfused pig liver model evaluates hypoxia effects on MEGX formation. Under 2% O₂, lidocaine clearance and MEGX/lidocaine ratios drop significantly (57.1 vs. 20.3 ml/min/100g; p<0.01), reflecting impaired cytochrome P-450 activity. Concurrent declines in hepatic oxygen consumption and ATP levels validate MEGX as an early hypoxia marker . Rodent models of diet-induced obesity or cirrhosis also link cytochrome P-450 downregulation to reduced MEGX synthesis .
Q. How do contradictory findings on MEGX's pharmacological activity inform experimental design?
While MEGX is pharmacologically active (antiarrhythmic), it lacks consistent effects on human uterine muscle contraction in vitro, unlike lidocaine, which dose-dependently inhibits contractility (p<0.05 at >25 μg/ml). This discrepancy highlights the need for tissue-specific metabolic profiling and receptor-binding assays to clarify MEGX's mechanisms .
Q. What statistical approaches are critical for validating MEGX assay precision in heterogeneous cohorts?
- Day-to-day imprecision : Control material diluted with system buffer shows increased variability (22% average deviation in duplicates) compared to non-precipitated samples. Precision is assessed via linear regression (95% CI for slope and intercept) and Sy.x values (e.g., Syu=19.7–25.8 mg/L for FPIA vs. HPLC) .
- Bland-Altman analysis : Reveals median differences of 7.0 mg/L (range: -238.5 to 111 mg/L) between FPIA and HPLC, emphasizing the need for method-specific reference ranges .
Q. How do variations in cytochrome P-450 activity impact MEGX-based liver function assessments?
Cytochrome P-450 isoforms (e.g., CYP3A4, CYP1A2) exhibit inter-individual variability due to genetic polymorphisms, drug interactions, or disease states. In rats, high-fat diets reduce CYP3A4 mRNA and protein, lowering MEGX formation by 40–60%. Similarly, hypoxia in perfused livers decreases intrinsic clearance by 83%, underscoring the need for contextual interpretation of MEGX data .
Q. Methodological Considerations
- Sample Pretreatment : For FPIA, precipitation protocols must balance interference removal with minimal analyte loss. Recovery rates >90% are ideal, with precision studies using spiked controls (e.g., 100 mg/L MEGX) to validate reproducibility .
- Cross-Validation : Always compare novel methods (e.g., modified FPIA) against HPLC in disease-specific cohorts (e.g., post-transplant cholestasis) to assess clinical applicability .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMRXPASUROZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228006 | |
Record name | Monoethylglycinexylidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320465 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7728-40-7 | |
Record name | Monoethylglycinexylidide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7728-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monoethylglycinexylidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoethylglycinexylidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NORLIDOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Q99HC770 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Monoethylglycinexylidide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060656 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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